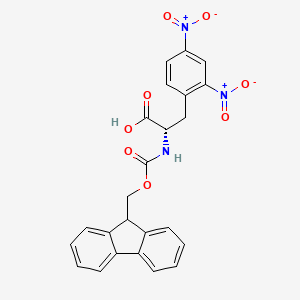

Fmoc-L-2,4-Dinitrophenylalanine

Description

Contextual Significance of Modified Amino Acids in Synthetic Bioorganic Chemistry

The field of synthetic bioorganic chemistry has been profoundly shaped by the introduction of modified amino acids into peptides and proteins. These unnatural amino acids expand the chemical diversity far beyond the canonical 20 proteinogenic amino acids, enabling the creation of novel structures with enhanced or entirely new functions. bldpharm.comresearchgate.net The incorporation of modified amino acids can improve the physicochemical properties and biological activity of natural products, for instance, by increasing their solubility or stability. bohrium.com This has significant implications for drug discovery, allowing for the development of peptide-based therapeutics with improved pharmacological profiles. bldpharm.commdpi.com Furthermore, modified amino acids are instrumental in creating molecular probes to investigate protein structure and function, protein-protein interactions, and the complex dynamics of cellular processes. researchgate.netmolport.com

Evolution of Fluorenylmethoxycarbonyl (Fmoc) Protection in Peptide Synthesis Methodologies

The development of the 9-fluorenylmethoxycarbonyl (Fmoc) protecting group in the 1970s marked a pivotal moment in the history of peptide synthesis. nih.govthermofisher.com It presented a milder alternative to the traditionally used acid-labile Boc (tert-butyloxycarbonyl) protecting group. americanpeptidesociety.org The Fmoc group is cleaved under basic conditions, typically with piperidine (B6355638), which is a less harsh treatment that helps to preserve the integrity of sensitive peptide sequences. americanpeptidesociety.org This base-lability is a cornerstone of the now dominant Fmoc solid-phase peptide synthesis (SPPS) strategy. nih.gov The efficiency, flexibility, and compatibility of Fmoc chemistry with automated synthesizers have made it the method of choice for producing complex peptides for research, therapeutic, and diagnostic applications. mdpi.commolport.comamericanpeptidesociety.org

Strategic Utility of Dinitrophenyl Moieties in Molecular Probes and Chemical Modifications

The 2,4-dinitrophenyl (Dnp) group is a versatile functional moiety with a rich history in biochemical research. Its strong electron-withdrawing nature imparts several useful properties. In the context of molecular probes, the Dnp group is widely used as an effective quencher for fluorophores in Förster Resonance Energy Transfer (FRET) based assays. sigmaaldrich.comnih.gov For example, it is the preferred quenching partner for the 7-methoxycoumarin (B196161) (Mca) fluorophore. sigmaaldrich.com This quenching ability is crucial for designing substrates to monitor enzyme activity in real-time. nih.gov Beyond its role in FRET, the Dnp group also serves as a robust affinity tag. Its high immunogenicity allows for the generation of high-affinity anti-Dnp antibodies, which can be used for the detection and purification of Dnp-labeled molecules. This property is exploited in techniques like in situ hybridization and blotting. The Dnp group can also function as a UV-visible probe, facilitating the monitoring and analysis of labeled intermediates during chemical synthesis. nih.gov

Overview of Academic Research Trajectories Involving Fmoc-L-2,4-Dinitrophenylalanine and Related Constructs

Research involving this compound and its derivatives primarily focuses on its application in peptide and protein chemistry. A significant area of investigation is the synthesis of FRET-based peptide substrates for studying proteases. By incorporating this compound or a related Dnp-containing amino acid like Fmoc-Lys(Dnp)-OH, researchers can create peptides that, upon cleavage by a specific enzyme, produce a fluorescent signal. sigmaaldrich.comnih.gov This has been instrumental in high-throughput screening for enzyme inhibitors and in understanding enzyme kinetics.

Another major research trajectory is the use of the Dnp group as a hapten for immunological applications. Peptides synthesized with this compound can be used to elicit specific antibody responses or as probes in immunoassays. The ability to precisely position the Dnp group within a peptide sequence allows for the fine-tuning of its recognition by antibodies.

Furthermore, the spectroscopic properties of the dinitrophenyl group are exploited in biophysical studies. The introduction of this compound into a peptide can serve as a probe to monitor conformational changes or binding events through changes in the UV-visible absorption spectrum. While specific studies on this compound itself are often embedded within broader research projects, the principles guiding its use are well-established in the literature.

Chemical and Physical Properties of this compound

| Property | Value |

| Molecular Formula | C24H19N3O8 |

| Molecular Weight | 477.42 g/mol |

| Appearance | Typically a solid |

| Purity | Often >95% as determined by HPLC |

| Solubility | Soluble in organic solvents like DMF |

This data is compiled from publicly available information and may vary between suppliers.

Spectroscopic Data for Related Fmoc-Amino Acids

| Compound | Spectroscopic Technique | Key Features |

| Fmoc-L-Proline | FTIR (KBr) | Characteristic peaks for the Fmoc and proline structures. nih.gov |

| Fmoc-L-Proline | FT-Raman | Provides complementary vibrational information to IR spectroscopy. nih.gov |

| Fmoc-Diphenylalanine | Fluorescence Spectroscopy | The fluorenyl moiety exhibits fluorescence that can be used to study aggregation and self-assembly. nih.gov |

This table provides examples of spectroscopic data available for related Fmoc-amino acids, illustrating the types of characterization commonly performed.

Structure

3D Structure

Properties

IUPAC Name |

(2S)-3-(2,4-dinitrophenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H19N3O8/c28-23(29)21(11-14-9-10-15(26(31)32)12-22(14)27(33)34)25-24(30)35-13-20-18-7-3-1-5-16(18)17-6-2-4-8-19(17)20/h1-10,12,20-21H,11,13H2,(H,25,30)(H,28,29)/t21-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BBSAAJIMRIRWEU-NRFANRHFSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=C(C=C(C=C4)[N+](=O)[O-])[N+](=O)[O-])C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](CC4=C(C=C(C=C4)[N+](=O)[O-])[N+](=O)[O-])C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H19N3O8 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

477.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for Fmoc L 2,4 Dinitrophenylalanine Incorporation

Precursor Synthesis and Selective Derivatization of L-Phenylalanine to Introduce the 2,4-Dinitrophenyl Group

The synthesis of the precursor, N-(2,4-dinitrophenyl)-L-phenylalanine, is achieved through a nucleophilic aromatic substitution reaction. The primary amino group of L-phenylalanine acts as the nucleophile, attacking an activated dinitrophenylating agent.

The most common reagents for this derivatization are 1-fluoro-2,4-dinitrobenzene (B121222) (FDNB, Sanger's reagent) or 1-chloro-2,4-dinitrobenzene (B32670) (CDNB). ontosight.ainih.gov The reaction with CDNB is typically performed by refluxing L-phenylalanine in an aqueous ethanol (B145695) solution. A critical parameter for successful synthesis is the careful control of pH. The reaction medium must be sufficiently basic to deprotonate the α-amino group, thereby increasing its nucleophilicity, without causing excessive side reactions. An optimal pH range of 8–9 is generally maintained.

Following the reaction, the product, N-(2,4-dinitrophenyl)-L-phenylalanine, is typically purified from unreacted starting materials and potential byproducts. Standard purification techniques include recrystallization from ethanol-water mixtures or purification via reverse-phase high-performance liquid chromatography (HPLC). The stereochemical integrity of the L-enantiomer is crucial and can be verified using chiral HPLC or polarimetry to ensure that racemization has not occurred during the synthesis.

Optimization of Fluorenylmethoxycarbonyl (Fmoc) Protection Protocols for N-alpha Amino Functionality

Once N-(2,4-dinitrophenyl)-L-phenylalanine is synthesized, the subsequent step involves the protection of its newly formed secondary amine with the fluorenylmethoxycarbonyl (Fmoc) group, rendering it suitable for solid-phase peptide synthesis (SPPS). The Fmoc group is a base-labile protecting group, orthogonal to the acid-labile side-chain protecting groups typically used in modern peptide synthesis. wikipedia.org

Standard procedures for Fmoc protection involve reacting the amino acid derivative with reagents such as 9-fluorenylmethyl chloroformate (Fmoc-Cl) or, more commonly, 9-fluorenylmethylsuccinimidyl carbonate (Fmoc-OSu). wikipedia.orgtotal-synthesis.com The use of Fmoc-OSu is often preferred as it tends to minimize the formation of undesired oligopeptide impurities that can arise with Fmoc-Cl. total-synthesis.com The reaction is carried out in the presence of a mild base, such as sodium bicarbonate, in a solvent system like aqueous dioxane or dimethylformamide (DMF). total-synthesis.com

The bulky and electron-withdrawing nature of the 2,4-dinitrophenyl group can present steric hindrance and modify the reactivity of the amine, necessitating careful optimization of reaction conditions. While specific protocols for this exact derivative are proprietary or scattered in the literature, general principles for protecting sterically demanding amino acids apply. This includes adjusting temperature, reaction time, and the stoichiometry of reagents to maximize yield and purity.

Solid-Phase Peptide Synthesis (SPPS) Incorporating Fmoc-L-2,4-Dinitrophenylalanine as a Building Block

The incorporation of this compound into a growing peptide chain on a solid support follows the standard cycles of SPPS: deprotection of the N-terminal Fmoc group of the resin-bound peptide, followed by coupling of the incoming protected amino acid. However, the unique structure of this derivative requires special consideration at each step.

Efficient Coupling Strategies for Sterically Demanding Amino Acid Derivatives

The steric bulk of the dinitrophenyl moiety adjacent to the carboxyl group makes the formation of the peptide bond challenging. Standard coupling conditions may prove inefficient, leading to low coupling yields and deletion sequences. Therefore, the use of highly efficient coupling reagents is essential. nih.gov

Uronium/aminium and phosphonium (B103445) salt-based reagents are the methods of choice for such difficult couplings. merckmillipore.comsigmaaldrich.com Reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), HCTU (O-(6-Chlorobenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), and PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) are known to generate highly reactive activated esters that facilitate rapid acylation, even with sterically hindered residues. merckmillipore.combachem.com The addition of a base, such as N,N-diisopropylethylamine (DIEA), is required to activate the carboxyl group and neutralize the resulting acid.

A comparison of common high-efficiency coupling reagents is provided below:

| Reagent | Class | Key Features | Reference |

|---|---|---|---|

| HATU | Aminium Salt | Forms highly reactive HOAt esters; very fast reaction rates; less epimerization. | peptide.com |

| HCTU | Aminium Salt | Based on 6-Cl-HOBt; higher reaction rates than HBTU; cost-effective alternative to HATU. | bachem.com |

| PyBOP | Phosphonium Salt | Generates HOBt esters; does not cause guanidinylation of the free amine. | sigmaaldrich.com |

| COMU | Uronium Salt | Based on OxymaPure; safer alternative to benzotriazole-based reagents; high solubility and efficiency. | bachem.compeptide.com |

Minimization of Side Reactions and Impurity Formation during Peptide Elongation

Peptide elongation using this compound requires vigilance to minimize side reactions. A primary concern with aminium/uronium reagents like HATU and HCTU is the potential for guanidinylation of the newly deprotected N-terminal amine of the peptide chain, which acts as a capping event, terminating the elongation. merckmillipore.comnih.gov This can be mitigated by avoiding an excess of the coupling reagent relative to the amino acid.

Another significant side reaction in Fmoc-based SPPS is aspartimide formation, which occurs when a peptide sequence containing aspartic acid is exposed to the basic conditions of Fmoc deprotection. nih.gov While not directly caused by the dinitrophenylalanine residue itself, the repeated deprotection cycles necessary for long peptides increase this risk. The choice of deprotection conditions and side-chain protecting groups for other residues in the sequence is therefore critical.

Mechanistic Investigations of Fmoc Deprotection in the Presence of Electron-Withdrawing Dinitrophenyl Groups

The standard mechanism for Fmoc deprotection is a base-catalyzed β-elimination (E1cB mechanism). nih.govresearchgate.net A base, typically a secondary amine like piperidine (B6355638), abstracts the acidic proton on the C9 carbon of the fluorene (B118485) ring. researchgate.netspringernature.com This generates a carbanion, which then undergoes elimination to release the free amine and dibenzofulvene, which is subsequently trapped by the amine base. nih.gov

Exploration of Novel and Milder Deprotection Reagents to Enhance Peptide Purity and Yield

The standard reagent for Fmoc deprotection is a 20% solution of piperidine in DMF. wikipedia.org While effective, piperidine is a controlled substance, and prolonged or repeated exposure can lead to side reactions like aspartimide formation. nih.gov Consequently, research has focused on developing milder and safer alternatives.

Several alternative deprotection reagents and cocktails have been reported:

Piperazine (B1678402)/DBU: A combination of piperazine and 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) has been shown to provide rapid and efficient Fmoc removal, rivaling the speed of piperidine. rsc.org

Pyrrolidine: This secondary amine has been identified as an effective base for Fmoc removal, particularly in less polar, "greener" solvent systems. acs.org

3-(Diethylamino)propylamine (DEAPA): Identified as a viable and more environmentally benign alternative to piperidine, DEAPA has been shown to minimize the formation of diastereomers and aspartimide-containing byproducts. unibo.itrsc.org

Triethylamine (B128534) in Ionic Liquid: A combination of a weak base like triethylamine (Et3N) in an ionic liquid such as [Bmim][BF4] has been developed as a mild and efficient method for Fmoc cleavage in solution phase. rsc.org

| Reagent/Cocktail | Typical Conditions | Advantages | Reference |

|---|---|---|---|

| Piperidine (Standard) | 20% in DMF | Well-established, fast, and effective. | wikipedia.org |

| Piperazine / DBU | e.g., 10% Piperazine, DBU in DMF/Ethanol | Safer alternative to piperidine, very rapid deprotection. | nih.govrsc.org |

| Pyrrolidine | Variable % in green solvents (e.g., NBP/1,3-dioxolane) | Effective in a wider range of solvents, greener alternative. | acs.org |

| DEAPA | Variable % in NOP or NOP/DMC | Greener alternative, minimizes side products like diastereomers. | unibo.itrsc.org |

Solution-Phase Synthesis Approaches for Peptides and Conjugates Containing this compound

Solution-phase peptide synthesis (SolPS), also referred to as liquid-phase peptide synthesis (LPPS), represents a classical yet highly relevant methodology for constructing peptides and peptide conjugates. Unlike solid-phase peptide synthesis (SPPS), where the growing peptide chain is anchored to a polymer resin, SolPS involves carrying out all reactions in a homogeneous solution. This approach necessitates purification after each coupling and deprotection step, typically through extraction, precipitation, or crystallization, to remove excess reagents and byproducts. While often more labor-intensive than SPPS for long peptides, SolPS offers advantages in scalability, characterization of intermediates, and avoidance of issues related to resin swelling and steric hindrance on a solid support. nih.govslideshare.net

The incorporation of specialized amino acids like this compound into a peptide sequence using solution-phase techniques follows the fundamental principles of peptide chemistry: protection, activation, coupling, and deprotection. ekb.eg The 2,4-dinitrophenyl (DNP) group on the phenylalanine side chain serves as a useful probe or quencher in biochemical and biophysical studies, while the N-terminal fluorenylmethoxycarbonyl (Fmoc) group provides temporary protection of the alpha-amino group.

The core of the solution-phase strategy involves the activation of the carboxyl group of this compound to facilitate the formation of a peptide bond with the free amino group of another amino acid or a growing peptide chain. americanpeptidesociety.org This process must be efficient and minimize the risk of racemization, a significant concern during the activation of chiral amino acids. bachem.com

Activation and Coupling Methodologies

A variety of coupling reagents have been developed to promote efficient amide bond formation in solution. americanpeptidesociety.org The choice of reagent is critical for achieving high yields and purity. These reagents can be broadly categorized into carbodiimides, active esters, and onium salts (phosphonium and aminium/uronium).

Carbodiimide-Based Reagents: Carbodiimides, such as N,N'-dicyclohexylcarbodiimide (DCC) and N,N'-diisopropylcarbodiimide (DIC), are widely used activators. americanpeptidesociety.org They react with the carboxyl group of the Fmoc-amino acid to form a highly reactive O-acylisourea intermediate. To suppress side reactions and reduce racemization, carbodiimides are almost always used in conjunction with additives like 1-hydroxybenzotriazole (B26582) (HOBt) or 1-hydroxy-7-azabenzotriazole (B21763) (HOAt). americanpeptidesociety.org These additives react with the O-acylisourea to form a more stable active ester, which then acylates the amine component. The use of DIC is often preferred in solution-phase work as the resulting urea (B33335) byproduct is soluble in organic solvents, simplifying purification compared to the insoluble dicyclohexylurea generated from DCC.

Onium Salt Reagents: Phosphonium salts (e.g., BOP, PyBOP) and aminium/uronium salts (e.g., HBTU, HATU, TBTU) are highly efficient coupling reagents that generate active esters in situ in the presence of a base, typically a non-nucleophilic tertiary amine like N,N-diisopropylethylamine (DIPEA). bachem.com These reagents are known for their high coupling rates and are particularly useful for sterically hindered couplings. chempep.com For instance, HATU, which forms an HOAt ester, is recognized for its ability to accelerate acylation and minimize racemization. americanpeptidesociety.org

The general procedure involves dissolving the N-terminal protected peptide (with a free carboxyl group) or this compound and the C-terminal protected amino acid or peptide (with a free amino group) in an appropriate aprotic solvent like dimethylformamide (DMF) or dichloromethane (B109758) (DCM). chempep.com The coupling reagent and any necessary additives or base are then added to initiate the reaction.

Fmoc Deprotection and Purification

Following the coupling step, the key challenge in solution-phase synthesis is the purification of the newly formed, larger peptide from starting materials and reaction byproducts. This is typically achieved by aqueous work-up, extraction, and/or precipitation/crystallization. Once the protected peptide is deemed pure, the temporary N-terminal Fmoc group is removed to liberate the amine for the next coupling cycle. This is accomplished by treating the peptide with a solution of a secondary amine, most commonly 20% piperidine in DMF. deepdyve.com The cleavage occurs via a β-elimination mechanism. chempep.com The resulting dibenzofulvene byproduct and excess piperidine must then be carefully removed, usually through precipitation of the deprotected peptide or further extraction steps, before proceeding with the subsequent coupling reaction. nih.gov

This iterative cycle of coupling, purification, and deprotection is repeated until the desired peptide sequence containing the L-2,4-dinitrophenylalanine residue is fully assembled. google.com

Data Tables

Table 1: Common Coupling Reagents for Solution-Phase Peptide Synthesis

| Reagent Class | Abbreviation | Full Name | Additive/Base | Key Characteristics |

|---|---|---|---|---|

| Carbodiimide | DCC | N,N'-Dicyclohexylcarbodiimide | HOBt, HOAt | Cost-effective; byproduct is insoluble. |

| DIC | N,N'-Diisopropylcarbodiimide | HOBt, HOAt | Byproduct is soluble, simplifying work-up. americanpeptidesociety.org | |

| Phosphonium Salt | BOP | (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate | DIPEA, NMM | High efficiency; carcinogenic byproduct. |

| PyBOP | (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate | DIPEA, NMM | Similar to BOP but with non-carcinogenic byproducts. bachem.com | |

| Aminium/Uronium Salt | HBTU | O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate | DIPEA, NMM | Very common, efficient, and fast-acting. |

Table 2: Representative Reaction Conditions for Coupling of this compound

| Step | Procedure | Reagents & Conditions | Purpose |

|---|---|---|---|

| 1. Activation & Coupling | The C-terminal protected peptide (H-Peptide-OR) is dissolved in DMF. This compound (1.1 eq), HOBt (1.2 eq), and DIC (1.1 eq) are added sequentially. | Solvent: DMF; Temperature: 0°C to Room Temp; Time: 2-24 hours | Activation of the carboxyl group and formation of the new peptide bond. americanpeptidesociety.org |

| 2. Work-up & Purification | The reaction mixture is diluted with an organic solvent (e.g., Ethyl Acetate), washed successively with dilute acid, water, dilute base (e.g., NaHCO₃ soln.), and brine. The organic layer is dried and concentrated. | Solvents: Ethyl Acetate, Water; Reagents: Dilute HCl, NaHCO₃ | Removal of excess reagents, unreacted starting materials, and water-soluble byproducts. |

| 3. Fmoc Deprotection | The purified, Fmoc-protected peptide is dissolved in DMF and treated with piperidine. | Reagent: 20% Piperidine in DMF; Time: 15-30 minutes | Removal of the N-terminal Fmoc group to expose the free amine for the next coupling cycle. deepdyve.com |

| 4. Product Isolation | The deprotected peptide is precipitated from the reaction mixture by the addition of an anti-solvent (e.g., cold diethyl ether), filtered, and dried. | Solvent: Diethyl Ether | Isolation of the pure peptide chain, ready for the next iteration. |

Table 3: Chemical Compounds Mentioned

| Compound Name | Abbreviation |

|---|---|

| N,N'-Dicyclohexylcarbodiimide | DCC |

| N,N'-Diisopropylcarbodiimide | DIC |

| N,N-Diisopropylethylamine | DIPEA |

| Dimethylformamide | DMF |

| Dichloromethane | DCM |

| 2,4-Dinitrophenylalanine (B1341741) | DNP-Phe |

| Fluorenylmethoxycarbonyl | Fmoc |

| (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate | BOP |

| (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate | PyBOP |

| O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate | HBTU |

| O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate | HATU |

| 1-Hydroxy-7-azabenzotriazole | HOAt |

| 1-Hydroxybenzotriazole | HOBt |

| N-Methylmorpholine | NMM |

Applications of Fmoc L 2,4 Dinitrophenylalanine in Advanced Peptide and Protein Science

Design and Synthesis of Peptides with Site-Specific Dinitrophenylalanine Incorporation

The chemical synthesis of peptides has been revolutionized by the Fmoc/tBu strategy in SPPS, which allows for the stepwise assembly of amino acids on a solid support. The use of Fmoc-L-2,4-Dinitrophenylalanine within this framework provides a straightforward method for introducing the DNP group at precise locations within a peptide sequence.

Generation of Targeted Peptide Libraries for Functional Screening

Peptide libraries are powerful tools for the discovery of novel ligands, enzyme substrates, and inhibitors through high-throughput screening. genosphere-biotech.com The incorporation of this compound into these libraries can serve multiple purposes. The DNP group can act as a spectral handle for quantifying peptide concentration on the solid support or in solution. More strategically, it can be an integral part of the pharmacophore, contributing to the binding affinity and specificity of the peptide.

The synthesis of a targeted peptide library incorporating 2,4-Dinitrophenylalanine (B1341741) (DNP-Ala) can be systematically designed. For instance, a library aimed at identifying novel protease inhibitors might feature DNP-Ala at or near the scissile bond to probe interactions within the enzyme's active site. The general workflow for such a synthesis is outlined below.

Table 1: General Workflow for the Synthesis of a Targeted Peptide Library with Site-Specific DNP-Ala Incorporation

| Step | Description | Key Considerations |

| 1. Resin Preparation | The solid support (e.g., Rink Amide resin) is prepared for peptide synthesis. | The choice of resin determines whether the final peptide will have a C-terminal acid or amide. |

| 2. Chain Elongation | Standard Fmoc-amino acids are sequentially coupled to the growing peptide chain. | Coupling efficiency is monitored at each step to ensure high-purity synthesis. |

| 3. DNP-Ala Incorporation | This compound is coupled at the desired position in the sequence. | The coupling conditions may need optimization due to the steric bulk of the DNP group. |

| 4. Continued Elongation | Subsequent Fmoc-amino acids are added to complete the peptide sequence. | --- |

| 5. Cleavage and Deprotection | The peptide is cleaved from the resin, and all side-chain protecting groups are removed. | A cleavage cocktail, typically containing trifluoroacetic acid (TFA) and scavengers, is used. |

| 6. Purification and Analysis | The crude peptide library is purified (e.g., by HPLC) and characterized (e.g., by mass spectrometry). | --- |

Development of Branched and Cyclic Peptides Utilizing Orthogonal Protecting Group Strategies

Branched and cyclic peptides often exhibit enhanced biological activity and stability compared to their linear counterparts. The synthesis of these complex architectures relies on orthogonal protecting group strategies, where different protecting groups can be selectively removed without affecting others. scbt.com this compound can be readily integrated into such schemes.

For the synthesis of a branched peptide, an amino acid with a side-chain protecting group orthogonal to Fmoc, such as Boc- or ivDde-protected lysine (B10760008), is incorporated into the main chain. After selective deprotection of the side chain, a second peptide chain, which can contain this compound, is assembled on the lysine side chain.

Cyclic peptides can be formed through various strategies, including head-to-tail, side-chain-to-side-chain, or side-chain-to-terminus cyclization. The 2,4-dinitrophenyl group itself is generally stable to the conditions used for on-resin cyclization.

Table 2: Orthogonal Protecting Groups Commonly Used in Conjunction with Fmoc Chemistry

| Protecting Group | Abbreviation | Removal Conditions | Orthogonal to Fmoc | Application Example |

| tert-Butoxycarbonyl | Boc | Mild acid (e.g., TFA) | Yes | Side-chain protection of Lys, Trp |

| 1-(4,4-Dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl | Dde | 2% Hydrazine in DMF | Yes | Side-chain protection of Lys for branching |

| Allyloxycarbonyl | Alloc | Pd(0) catalyst | Yes | Side-chain protection for on-resin modification |

| Trityl | Trt | Dilute acid | Yes | Side-chain protection of Cys, His, Asn, Gln |

Modulation of Peptide Conformation and Bioactivity through 2,4-Dinitrophenylalanine Integration

The introduction of a bulky, aromatic, and electron-withdrawing group like 2,4-dinitrophenylalanine can significantly influence the structural and functional properties of a peptide.

Influence on Secondary and Tertiary Peptide Structures

The conformation of a peptide is a critical determinant of its biological activity. The incorporation of 2,4-Dinitrophenylalanine can induce specific secondary structures, such as β-turns or helices, or disrupt existing ones due to steric hindrance and altered electronic properties. The DNP group can participate in π-π stacking interactions with other aromatic residues, further stabilizing specific conformations.

Investigation of Peptide-Protein Interactions and Binding Specificity

The 2,4-dinitrophenyl group can play a direct role in mediating peptide-protein interactions. escholarship.org Its aromatic nature allows it to engage in hydrophobic and stacking interactions within a protein's binding pocket. Furthermore, the nitro groups can act as hydrogen bond acceptors. By systematically replacing natural amino acids with 2,4-Dinitrophenylalanine, researchers can probe the specific interactions that govern binding affinity and selectivity.

For example, in a peptide designed to inhibit a particular enzyme, replacing a key residue with DNP-Ala and measuring the change in inhibitory activity (e.g., IC₅₀ value) can reveal the importance of that position for binding.

Table 3: Representative Data on the Impact of DNP-Ala Substitution on Peptide-Protein Binding

| Peptide Sequence | Target Protein | Binding Affinity (Kd) | Fold Change vs. Wild-Type |

| Ac-Ala-Tyr-Gly-Phe-Leu-NH₂ | Protease X | 1.5 µM | 1.0 |

| Ac-Ala-DNP-Ala -Gly-Phe-Leu-NH₂ | Protease X | 0.8 µM | 1.9 |

| Ac-Ala-Tyr-Gly-DNP-Ala -Leu-NH₂ | Protease X | 12.5 µM | 0.12 |

This table presents hypothetical data for illustrative purposes.

Utility in Protein Engineering for Functional Probes

The site-specific incorporation of unnatural amino acids is a cornerstone of modern protein engineering. nih.govnih.gov this compound is a valuable tool in this context, enabling the creation of proteins with novel functionalities. The DNP group's strong UV-visible absorbance makes it a useful chromophoric probe for studying protein folding and dynamics. Its ability to act as a quencher for various fluorophores also allows for its use in developing fluorescence resonance energy transfer (FRET)-based assays to monitor conformational changes or binding events in real-time.

Furthermore, the DNP group is a well-known hapten, capable of eliciting a strong immune response when conjugated to a larger carrier molecule. This property can be exploited in immunological studies and for the development of diagnostic tools. By engineering a protein to contain a DNP-Ala residue, researchers can create a specific tag for antibody recognition and purification.

Site-Directed Introduction of Labels for Structural Probing

The precise placement of molecular probes within a peptide or protein is fundamental to understanding its structure, dynamics, and interactions. This compound allows for the site-specific incorporation of the 2,4-dinitrophenyl (DNP) group, which functions effectively as a fluorescence quencher. bachem.comsigmaaldrich.com This property is extensively exploited in Förster Resonance Energy Transfer (FRET) based assays. formulationbio.com

In a typical FRET application, a peptide is synthesized with both a fluorophore and a quencher at specific positions. The DNP group, introduced via this compound or a similar building block like Fmoc-Lys(Dnp)-OH, serves as the acceptor (quencher) in these pairs. sigmaaldrich.comformulationbio.com When the fluorophore and the DNP quencher are in close proximity, the fluorophore's emission is suppressed. Any conformational change, such as protein folding, binding, or enzymatic cleavage, that increases the distance between the two will relieve this quenching, resulting in a measurable increase in fluorescence. nih.gov

This "switch-on" fluorescence mechanism is a powerful tool for studying intramolecular distances and dynamics. nih.gov For instance, researchers have designed FRET-based peptide substrates to probe the substrate binding domains of enzymes. nih.gov In these constructs, the DNP group quenches a fluorophore like 2-aminobenzoyl (Abz) or 7-methoxycoumarin (B196161) (Mca). sigmaaldrich.comformulationbio.comnih.gov The cleavage of the peptide by the target enzyme separates the pair, leading to a fluorescence signal that allows for real-time monitoring of enzyme activity. nih.gov

| FRET Pair Component | Role | Common Partner | Application Example |

| 2,4-Dinitrophenyl (DNP) | Quencher (Acceptor) | 7-Methoxycoumarin (Mca) | Enzyme Activity Assays sigmaaldrich.com |

| 2,4-Dinitrophenyl (DNP) | Quencher (Acceptor) | 2-Aminobenzoyl (Abz) | Enzyme Substrate Probes formulationbio.com |

| 2,4-Dinitrophenyl (DNP) | Quencher (Acceptor) | Anthranilamide | Probing Substrate Binding Domains nih.gov |

Design of Enzyme Substrate Analogs and Inhibitors

The ability to create synthetic peptides that mimic natural substrates is a cornerstone of enzymology. This compound is instrumental in this area, primarily through its use in creating fluorescence-quenched enzyme substrates as described previously. sigmaaldrich.comnih.gov These synthetic substrates are powerful analytical tools, providing a continuous and highly sensitive method for measuring the kinetic parameters of enzymes like proteases. formulationbio.comnih.gov

Beyond serving as reporter substrates, the dinitrophenylalanine residue can also be a component of enzyme inhibitors. An enzyme inhibitor is a molecule that binds to an enzyme and decreases its activity. wikipedia.org The DNP moiety can be used to design substrate analogs that bind to the enzyme's active site but are not cleaved, thereby acting as competitive inhibitors. libretexts.orglongdom.org For example, compounds like 2,4-dinitrophenylalanine diazoketone have been shown to competitively inhibit the binding of related haptens to antibody binding sites, which function analogously to an enzyme's active site. escholarship.org The introduction of the bulky and electronically distinct DNP group into a peptide sequence can alter its binding properties, turning a substrate into an inhibitor that blocks the active site from processing the natural substrate. libretexts.org

Advanced Bioconjugation Strategies Employing Dinitrophenylalanine Moieties

Bioconjugation is the chemical strategy of linking molecules, such as proteins, polymers, or surfaces, to create novel constructs with combined functionalities. The dinitrophenyl group is a valuable tool in this field.

Covalent Linkage to Biomolecules and Polymeric Scaffolds

The incorporation of this compound into a peptide sequence provides a specific handle for subsequent conjugation reactions. While the DNP group itself can be made reactive for linkage, it is more commonly used as a stable tag within a peptide that is then conjugated to another molecule. chemimpex.com Polymer conjugation, for instance, is a widely used strategy to improve the therapeutic properties of proteins, such as extending their half-life in the bloodstream. nih.govnih.gov Peptides containing dinitrophenylalanine can be synthesized and then covalently linked to biocompatible polymers like polyethylene (B3416737) glycol (PEG).

Furthermore, the dinitrophenyl group itself can be a target for specific binding interactions in non-covalent conjugation strategies. More directly, the chemical reactivity of dinitrophenol compounds allows for covalent linkage to other biomolecules. For example, dinitrophenyl groups can be attached to protein carbonyls through a reaction with 2,4-dinitrophenylhydrazine (B122626) (DNPH), demonstrating the capacity of the DNP moiety to form stable covalent bonds. caymanchem.com

| Conjugation Strategy | Description | Example |

| Peptide-Polymer Conjugation | A peptide containing DNP-alanine is synthesized and then covalently attached to a polymer. | Linking a DNP-peptide to Polyethylene Glycol (PEG) to improve pharmacokinetic properties. nih.govnih.gov |

| Direct Covalent Linkage | The DNP moiety is used to form a covalent bond with another biomolecule. | Reaction of 2,4-dinitrophenylhydrazine (DNPH) with protein carbonyls. caymanchem.com |

Functionalization of Biosurfaces for Diagnostic and Research Platforms

The functionalization of surfaces with biologically active molecules is critical for the development of biosensors, diagnostic arrays, and other research platforms. The unique properties of the dinitrophenyl group make it suitable for immobilizing molecules onto various surfaces.

A key application is in the creation of immunosensors or affinity-based platforms. A surface can be functionalized with peptides containing dinitrophenylalanine. This DNP-functionalized surface can then be used to specifically capture anti-DNP antibodies or other binding partners. This principle is fundamental in many diagnostic assays. caymanchem.comsydlabs.com

Research has also demonstrated the use of a 2,4-dinitrophenyl-alanine conjugate in the fabrication of a polymer membrane ion-selective electrode. bepls.com This application highlights the role of the DNP-amino acid in creating functionalized surfaces for specific chemical sensing, expanding its utility beyond biological affinity interactions into the realm of electrochemical diagnostics.

Role as a Hapten in Immunochemistry and Antibody Research

Perhaps the most well-known role of the 2,4-dinitrophenyl group is as a hapten. caymanchem.comsynabs.be A hapten is a small molecule that can elicit an immune response only when attached to a large carrier, such as a protein. scispace.com The DNP group is a classic example of a potent hapten. spandidos-publications.com

When DNP is conjugated to a carrier protein (e.g., Bovine Serum Albumin or Keyhole Limpet Hemocyanin) and introduced into an animal, it stimulates a strong B-cell immune response, leading to the production of high-titer polyclonal and monoclonal antibodies that are highly specific for the DNP moiety. caymanchem.combiomatik.com These anti-DNP antibodies are invaluable reagents in immunology and cell biology. thermofisher.comsigmaaldrich.com

Because the DNP hapten is not found endogenously in tissues, anti-DNP antibodies provide a highly specific tool for a wide variety of applications with very low background signal. sydlabs.comsynabs.be They are extensively used as primary or secondary detection reagents in numerous immunological assays. biotium.com

Common Immunoassays Utilizing the DNP-Hapten System:

ELISA (Enzyme-Linked Immunosorbent Assay): DNP-labeled molecules can be detected with enzyme-conjugated anti-DNP antibodies. caymanchem.comthermofisher.com

Western Blot: Used to detect DNP-tagged proteins on a membrane. thermofisher.commerckmillipore.com

Immunohistochemistry (IHC) & Immunocytochemistry (ICC): For visualizing DNP-labeled targets within tissues and cells. thermofisher.com

Flow Cytometry: To identify and sort cells labeled with DNP-conjugated probes. sigmaaldrich.com

The DNP-anti-DNP system serves as a versatile and robust alternative to other affinity systems, such as biotin-streptavidin, especially in contexts where endogenous biotin (B1667282) could cause interference. synabs.be The use of this compound allows for the precise, site-specific incorporation of this critical hapten into synthetic peptides, enabling the creation of custom antigens for antibody production and calibrated standards for immunoassays. caymanchem.comgoogleapis.com

Advanced Analytical and Spectroscopic Characterization of Fmoc L 2,4 Dinitrophenylalanine and Its Conjugates

High-Resolution Chromatographic Methodologies for Purity Assessment and Separation

High-resolution chromatographic techniques are indispensable for the analysis of Fmoc-L-2,4-dinitrophenylalanine, allowing for the separation and quantification of the target compound and any potential impurities.

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is a cornerstone technique for the analysis of Fmoc-protected amino acids. fbise.edu.pk The separation is based on the hydrophobic interactions between the analyte and the nonpolar stationary phase, typically a C18 column. A polar mobile phase, often a mixture of water and an organic solvent like acetonitrile (B52724), is used to elute the compounds.

The dinitrophenyl group in this compound provides a strong chromophore, making UV detection a highly effective method for quantification. researchgate.netspringernature.comresearchgate.net The dinitrophenyl alanine (B10760859) amide moiety, for instance, exhibits strong absorbance at 340 nm, enabling detection in the subnanomolar range. researchgate.netspringernature.comresearchgate.net Gradient elution, where the composition of the mobile phase is changed over time, is commonly employed to achieve optimal separation of complex mixtures. nih.govnih.gov For instance, a linear gradient of acetonitrile in trifluoroacetic acid has been used to resolve a mixture of 20 amino acid derivatives. nih.gov

Table 1: Typical RP-HPLC Parameters for Fmoc-Amino Acid Analysis

| Parameter | Typical Value/Condition | Source |

| Stationary Phase | C18 (ODS) | researchgate.nettandfonline.com |

| Mobile Phase A | Water with 0.05% - 0.1% Trifluoroacetic Acid (TFA) | nih.govrsc.org |

| Mobile Phase B | Acetonitrile with 0.05% - 0.1% Trifluoroacetic Acid (TFA) | nih.govrsc.org |

| Detection | UV at 215 nm, 263 nm, or 340 nm | rsc.orgresearchgate.netresearch-solution.com |

| Elution | Gradient | nih.govnih.gov |

Ultra-Performance Liquid Chromatography (UPLC) utilizes columns with smaller particle sizes (typically sub-2 µm) to achieve significantly higher resolution, speed, and sensitivity compared to conventional HPLC. jasco-global.com This results in shorter analysis times and reduced solvent consumption, making it a "greener" analytical method. researchgate.net

For the analysis of amino acids, including those derivatized with Fmoc, UPLC offers a substantial improvement in sample throughput. nih.gov A UPLC method can separate a large number of amino acids in a fraction of the time required by HPLC, without compromising the quality of the separation. jasco-global.comnih.gov For example, a UPLC method has been developed to analyze proteinogenic amino acids with a total cycle time of 22 minutes from injection to injection of a hydrolyzed sample. researchgate.net

Quantitative amino acid analysis is often performed by derivatizing the amino acids before they are introduced into the HPLC system. springernature.comresearchgate.netspringernature.com This pre-column derivatization serves two main purposes: it attaches a chromophore or fluorophore to the amino acids for sensitive detection, and it can improve their chromatographic properties. fbise.edu.pkresearchgate.netspringernature.comresearchgate.net

Reagents like 1-fluoro-2,4-dinitrophenyl-5-L-alanine amide (Marfey's reagent) are used to create stable diastereomeric derivatives that can be readily separated by RP-HPLC and detected photometrically. fbise.edu.pkspringernature.comresearchgate.net Other common derivatizing agents include o-phthalaldehyde (B127526) (OPA) in combination with a thiol, and 9-fluorenylmethyl chloroformate (Fmoc-Cl). fbise.edu.pkresearchgate.netjasco-global.com The choice of derivatization reagent depends on the specific amino acids being analyzed and the desired sensitivity.

Ensuring the enantiomeric purity of L-amino acid derivatives is critical, especially in peptide synthesis where the presence of the D-enantiomer can lead to undesired side products. Chiral HPLC is a powerful technique for separating enantiomers. This can be achieved either by using a chiral stationary phase (CSP) or by derivatizing the enantiomers with a chiral reagent to form diastereomers, which can then be separated on a conventional achiral column. nih.govnih.gov

Marfey's reagent, being chiral itself, is widely used for this purpose. researchgate.net It reacts with the amino group of enantiomeric amino acids to form stable diastereomers that are easily separable by RP-HPLC. researchgate.netspringernature.comresearchgate.net This method allows for the determination of the enantiomeric excess of amino acids to be above 98%. researchgate.net Another approach involves using a chiral stationary phase, such as one based on a Pirkle-type column, after pre-column derivatization with a reagent like 7-chloro-4-nitrobenzoxadiazole (NBD-Cl). nih.gov

Table 2: Methods for Chiral Purity Determination

| Method | Principle | Typical Reagent/Column | Source |

| Diastereomer Formation | Derivatization with a chiral reagent to form diastereomers, followed by separation on an achiral column. | 1-fluoro-2,4-dinitrophenyl-5-L-alanine amide (Marfey's Reagent) | researchgate.netspringernature.comresearchgate.net |

| Chiral Stationary Phase | Direct separation of enantiomers on a chiral column. | Pirkle-type chiral stationary phase | nih.gov |

Sophisticated Mass Spectrometric Approaches for Molecular Elucidation

Mass spectrometry (MS) is an essential tool for the structural characterization of this compound and its conjugates, providing precise information about their molecular weight and fragmentation patterns.

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique that is particularly well-suited for the analysis of polar and thermally labile molecules like Fmoc-amino acids and peptides. researchgate.net It allows for the gentle transfer of ions from solution into the gas phase, minimizing fragmentation and providing a clear signal for the molecular ion.

ESI-MS is routinely used to confirm the molecular weight of synthesized this compound and its conjugates. rsc.orgmdpi.com The high accuracy of ESI-MS, especially when coupled with a high-resolution mass analyzer like a time-of-flight (TOF) detector, allows for the unambiguous confirmation of the elemental composition of the molecule. mdpi.com For example, the calculated mass for the protonated molecule of Fmoc-N-Me-βAla-OH, [M+H]+, was found to be in excellent agreement with the experimentally determined mass. mdpi.com This technique is also invaluable in identifying potential side products and impurities formed during synthesis.

Tandem Mass Spectrometry (MS/MS and MSn) for Detailed Fragmentation Pathway Analysis

Tandem mass spectrometry (MS/MS) is a powerful technique used to determine the structure of ions by fragmenting them and analyzing the resulting pieces. nih.gov For this compound, MS/MS analysis provides a detailed map of its covalent structure through characteristic fragmentation pathways. When subjected to collision-induced dissociation (CID), the protonated molecule undergoes predictable bond cleavages.

The primary fragmentation pathways for this compound are expected to involve:

Loss of the Fmoc group: The most prominent fragmentation is often the cleavage of the fluorenylmethoxycarbonyl (Fmoc) group. This can occur through the loss of dibenzofulvene (178 Da) via a base-catalyzed elimination, a common pathway for Fmoc-protected amines. Another possibility is the loss of the entire Fmoc-O- moiety.

Cleavage of the Dinitrophenyl Group: The dinitrophenyl (DNP) moiety can also fragment, although it is generally more stable. Fragmentation may involve losses of nitro groups (NO₂) or other parts of the aromatic ring system.

Backbone Fragmentation: Standard amino acid fragmentation patterns, such as the neutral loss of water (H₂O) and carbon monoxide (CO) from the carboxylic acid terminus, are also anticipated. nih.gov In peptide conjugates, this would extend to the formation of characteristic b- and y-type ions, allowing for sequence confirmation. kcl.ac.uk

The analysis of these fragment ions allows for the unambiguous confirmation of the compound's identity and the localization of the dinitrophenyl modification on the phenylalanine side chain. researchgate.net

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Measurement

High-resolution mass spectrometry (HRMS) provides extremely precise mass measurements, which are crucial for determining the elemental formula of a compound. creative-proteomics.com Unlike nominal mass spectrometry, HRMS can distinguish between ions with the same nominal mass but different elemental compositions (isobars). nih.gov For this compound, HRMS is used to confirm its molecular formula, C₂₄H₁₉N₃O₈, with a high degree of confidence, typically within a few parts per million (ppm) of the theoretical value. nih.govrsc.org This level of accuracy is essential for verifying the successful synthesis of the target molecule and for differentiating it from potential impurities or side products. nih.gov

Table 1: Theoretical High-Resolution Mass Data for this compound

| Ion Formula | Ion Type | Theoretical Monoisotopic Mass (Da) |

|---|---|---|

| C₂₄H₁₉N₃O₈ | [M] | 477.1172 |

| C₂₄H₂₀N₃O₈⁺ | [M+H]⁺ | 478.1245 |

| C₂₄H₁₉N₃NaO₈⁺ | [M+Na]⁺ | 500.1064 |

Comprehensive Spectroscopic Investigations for Structural and Electronic Characterization

Spectroscopic techniques are indispensable for probing the structural and electronic properties of molecules. A combination of methods provides a complete picture of the molecule's chromophoric nature, vibrational modes, and three-dimensional structure.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Chromophoric Properties and Concentration Determination

UV-Vis spectroscopy measures the absorption of light in the ultraviolet and visible regions, which corresponds to electronic transitions within the molecule. This compound possesses two primary chromophores: the fluorenylmethoxycarbonyl (Fmoc) group and the 2,4-dinitrophenyl (DNP) group.

The Fmoc group exhibits characteristic absorption maxima at approximately 265 nm, 290 nm, and 301 nm, arising from the π-π* transitions within the fluorenyl ring system. nih.govresearchgate.net

The DNP group is a strong chromophore with a characteristic absorption maximum in the range of 340-360 nm. researchgate.net

Table 2: Expected UV-Vis Absorption Maxima for this compound

| Chromophore | Approximate λmax (nm) | Associated Electronic Transition |

|---|---|---|

| Fluorenyl (Fmoc) | ~265, ~290, ~301 | π → π* |

Infrared (IR) and Raman Spectroscopy for Vibrational Fingerprinting and Conformational Analysis

Carbonyl (C=O) Stretching: Two distinct C=O stretching vibrations are expected: one from the urethane (B1682113) linkage of the Fmoc group (~1720 cm⁻¹) and another from the carboxylic acid (~1710 cm⁻¹).

Nitro (NO₂) Group Vibrations: The dinitrophenyl group will show strong, characteristic asymmetric (~1530 cm⁻¹) and symmetric (~1340 cm⁻¹) stretching vibrations for the NO₂ groups.

Aromatic Ring Vibrations: C=C stretching vibrations from both the fluorenyl and dinitrophenyl aromatic rings will appear in the 1600-1450 cm⁻¹ region.

N-H and C-H Vibrations: The N-H stretching of the urethane group is typically observed around 3300 cm⁻¹, while aromatic and aliphatic C-H stretches appear above and below 3000 cm⁻¹, respectively.

These vibrational spectra are highly sensitive to the local chemical environment and can be used to confirm the presence of all key functional groups within the molecule. researchgate.net

Table 3: Predicted Characteristic Infrared (IR) Absorption Bands

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

|---|---|---|

| ~3300 | N-H Stretch | Urethane |

| ~3000 | C-H Stretch | Aromatic & Aliphatic |

| ~1720 | C=O Stretch | Urethane (Fmoc) |

| ~1710 | C=O Stretch | Carboxylic Acid |

| ~1600-1450 | C=C Stretch | Aromatic Rings |

| ~1530 | Asymmetric NO₂ Stretch | Dinitrophenyl |

Nuclear Magnetic Resonance (NMR) Spectroscopy (1H, 13C, etc.) for Detailed Structural and Stereochemical Assignments

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for elucidating the precise three-dimensional structure of organic molecules in solution.

¹H NMR: The proton NMR spectrum provides information on the number, connectivity, and chemical environment of hydrogen atoms. For this compound, distinct regions in the spectrum correspond to different parts of the molecule:

Aromatic Region (7.0-9.0 ppm): This crowded region will contain signals from the eight protons of the fluorenyl group, the three protons of the dinitrophenyl ring, and the five protons of the phenylalanine side-chain ring. The protons on the DNP ring are expected to be the most downfield due to the strong electron-withdrawing effect of the nitro groups.

Alpha-Proton (4.5-5.0 ppm): The signal for the α-proton of the phenylalanine backbone will appear in this region, coupled to the adjacent β-protons and the N-H proton.

Fmoc and Phenylalanine Aliphatic Protons (3.0-4.5 ppm): This region will contain signals for the CH and CH₂ groups of the Fmoc moiety and the β-protons (CH₂) of the phenylalanine side chain.

¹³C NMR: The carbon-13 NMR spectrum reveals the chemical environment of each carbon atom. mdpi.com Key signals include:

Carbonyl Carbons (155-175 ppm): Resonances for the carboxylic acid carbon and the urethane carbonyl carbon will be observed in the downfield region. chemicalbook.com

Aromatic Carbons (115-150 ppm): A complex set of signals will correspond to the numerous aromatic carbons in the fluorenyl, dinitrophenyl, and phenyl rings. chemicalbook.com

Aliphatic Carbons (35-70 ppm): Signals for the α- and β-carbons of phenylalanine and the CH and CH₂ carbons of the Fmoc group will appear in the upfield region. magritek.com

Together, 1D and 2D NMR experiments (like COSY and HSQC) can be used to assign every proton and carbon signal, confirming the covalent structure and stereochemistry of the molecule.

Table 4: Predicted ¹H and ¹³C NMR Chemical Shift Ranges

| Spectrum | Functional Group | Predicted Chemical Shift (ppm) |

|---|---|---|

| ¹H NMR | Aromatic H (DNP) | 8.0 - 9.0 |

| Aromatic H (Fmoc, Phe) | 7.0 - 7.9 | |

| Alpha-H (α-CH) | 4.5 - 5.0 | |

| Fmoc H (CH, CH₂) | 4.0 - 4.5 | |

| Beta-H (β-CH₂) | 3.0 - 3.5 | |

| ¹³C NMR | Carbonyl C (COOH, Urethane) | 155 - 175 |

| Aromatic C | 115 - 150 | |

| Alpha-C (α-CH) | ~55 | |

| Fmoc C (CH) | ~47 |

Fluorescence Spectroscopy for Environmental Sensitivity and Quenching Studies

Fluorescence spectroscopy measures the light emitted by a substance after it has absorbed light. The Fmoc group is inherently fluorescent, typically emitting light around 310-330 nm when excited. researchgate.net However, the 2,4-dinitrophenyl (DNP) group is a highly efficient fluorescence quencher. nih.gov In this compound, the DNP group is covalently attached to the phenylalanine side chain, placing it in close proximity to the Fmoc fluorophore at the N-terminus.

This intramolecular arrangement leads to significant fluorescence quenching , likely through a Förster Resonance Energy Transfer (FRET) mechanism or static quenching. researchgate.net The spectral overlap between the emission of the Fmoc group and the absorption of the DNP group facilitates this energy transfer, resulting in a dramatic reduction of the observed fluorescence intensity compared to a similar Fmoc-amino acid without the DNP quencher.

This quenching phenomenon is a key feature of the molecule and is exploited in the design of fluorogenic probes for enzyme activity. researchgate.netmdpi.com In such a probe, the cleavage of a bond that separates the fluorophore from the quencher results in a significant increase in fluorescence, providing a measurable signal for the biological event.

Mechanistic and Theoretical Studies on Fmoc L 2,4 Dinitrophenylalanine Reactivity and Interactions

Computational Modeling of Molecular and Electronic Structure

Computational chemistry provides powerful tools to predict and analyze the properties of Fmoc-L-2,4-dinitrophenylalanine at an atomic level. These methods allow for the investigation of its three-dimensional structure, electronic landscape, and dynamic behavior, which are difficult to probe experimentally.

Density Functional Theory (DFT) Calculations for Geometric Optimization and Electronic Properties

Density Functional Theory (DFT) is a robust quantum mechanical method used to determine the ground-state electronic structure and optimized geometry of molecules. raa-journal.orgnih.gov For this compound, DFT calculations, often using functionals like B3LYP or ωB97XD with basis sets such as 6-311++G(d,p), can elucidate key structural and electronic parameters. und.edu

The geometric optimization would reveal the most stable conformation, detailing bond lengths, bond angles, and dihedral angles. A critical aspect would be the relative orientation of the bulky Fmoc and DNP groups. The electronic properties are significantly influenced by the constituent groups. The highly electron-withdrawing nature of the two nitro groups on the DNP moiety creates a strongly electrophilic aromatic system. This leads to a low-lying Lowest Unoccupied Molecular Orbital (LUMO), making the DNP ring susceptible to nucleophilic attack. Conversely, the electron-rich fluorenyl group of the Fmoc moiety contributes significantly to the Highest Occupied Molecular Orbital (HOMO). The resulting HOMO-LUMO energy gap is a key indicator of the molecule's chemical reactivity and kinetic stability. nih.gov The Molecular Electrostatic Potential (MESP) surface, also derived from DFT, would visualize the charge distribution, highlighting the electronegative regions around the nitro and carbonyl oxygen atoms and the electropositive regions on the amine proton. nih.gov

| Parameter | Predicted Value | Significance |

| HOMO Energy | ~ -6.8 eV | Indicates electron-donating capability (localized on Fmoc group). |

| LUMO Energy | ~ -3.2 eV | Indicates electron-accepting capability (localized on DNP ring). |

| HOMO-LUMO Gap (ΔE) | ~ 3.6 eV | Correlates with chemical reactivity and stability. |

| Dipole Moment | > 5.0 Debye | High value due to the polar nitro groups, influencing solubility and intermolecular interactions. |

| This table presents hypothetical but scientifically plausible values for this compound based on DFT studies of similar molecules. nih.govnih.gov |

Molecular Dynamics (MD) Simulations for Conformational Dynamics in Solution and Bound States

Molecular Dynamics (MD) simulations are employed to study the time-dependent behavior of molecules, providing insights into their conformational flexibility and interactions with the environment. nih.gov All-atom MD simulations of this compound in explicit solvent (e.g., water or N,N-dimethylformamide (DMF)) can reveal its dynamic landscape over nanoseconds to microseconds. nih.gov

In aqueous solution, the large hydrophobic surfaces of the Fmoc and DNP groups would likely drive self-aggregation to minimize unfavorable interactions with water, a process dominated by π-π stacking. rsc.org In organic solvents like DMF, which are common in peptide synthesis, the molecule is expected to be better solvated and exhibit greater conformational freedom. MD simulations can track the fluctuations of backbone dihedral angles (φ, ψ) and the orientation of the side chains, revealing the accessible conformational states. nih.gov When bound to a protein, MD simulations can assess the stability of the protein-ligand complex, showing how the molecule adapts its conformation within the binding pocket and the persistence of key intermolecular interactions over time. mdpi.com

Investigation of Intermolecular Interactions and Recognition Events

The ability of this compound to interact with other molecules is central to its function. These interactions are governed by a combination of non-covalent forces, which can be modeled and analyzed using computational techniques.

Molecular Docking Simulations with Target Proteins and Ligands

Molecular docking is a computational method used to predict the preferred orientation and binding affinity of a ligand when it interacts with a target receptor, typically a protein. pjps.pkchemrevlett.com Given that DNP-amino acids are known to act as inhibitors for certain enzymes and are widely used as haptens for antibody recognition, potential protein targets for this compound include hydrolases, kinases, and immunoglobulin binding domains. nih.gov

In a typical docking protocol, the 3D structure of the ligand, optimized via DFT, is placed into the binding site of a rigid or flexible protein structure. mdpi.comnih.gov A scoring function then estimates the free energy of binding (ΔG_bind), with more negative values indicating stronger affinity. The results would predict the most likely binding pose and identify key amino acid residues in the protein that interact with the ligand.

| Target Protein Class | Representative PDB ID | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues (Hypothetical) |

| Protease (e.g., Trypsin) | 2PTN | -7.5 | Aromatic residues (Tyr, Trp) for π-stacking, Asp for H-bonding. |

| Kinase (e.g., p38) | 3S3I | -8.2 | Leu, Val for hydrophobic interactions; Lys, Arg for H-bonding. |

| Antibody Fab Fragment | 1DVF | -9.0 | Aromatic pocket for DNP group, polar contacts with carboxylate. |

| This table provides hypothetical docking results to illustrate the potential interactions of this compound with various protein targets. |

Analysis of Non-Covalent Interactions (e.g., π-Stacking, Hydrogen Bonding) in Assemblies

Non-covalent interactions are the primary driving forces for molecular recognition and self-assembly. mdpi.com For this compound, several types of interactions are significant:

π-π Stacking: This is a major interaction involving this molecule. Strong stacking can occur between the electron-rich fluorenyl rings of the Fmoc groups and between the electron-deficient DNP rings. mdpi.comacs.org These interactions are crucial for the self-assembly of Fmoc-amino acids into higher-order structures like nanofibers or hydrogels. nih.govresearchgate.net

Hydrogen Bonding: The molecule possesses key hydrogen bond donors (the N-H of the carbamate) and acceptors (the carbonyl oxygens of the carbamate (B1207046) and carboxylic acid, and the oxygens of the nitro groups). researchgate.netnih.gov These interactions are fundamental to stabilizing specific conformations and for binding to protein targets.

Hydrophobic and van der Waals Interactions: The aliphatic alanine (B10760859) backbone and the large aromatic moieties contribute to hydrophobic interactions, which are significant for binding within nonpolar protein pockets and for aggregation in aqueous media. rsc.org

Tools like the Non-Covalent Interaction (NCI) plot can be used to visualize these weak interactions in 3D space, differentiating between stabilizing hydrogen bonds and destabilizing steric repulsion based on the electron density and its derivatives. nih.gov

| Interaction Type | Groups Involved | Estimated Energy (kcal/mol) |

| π-π Stacking | Fmoc ↔ Fmoc; DNP ↔ DNP; Fmoc ↔ DNP | -2 to -10 |

| Hydrogen Bond | -NH- ↔ C=O; -COOH ↔ Acceptor | -3 to -8 |

| C-H···π Interaction | Aliphatic C-H ↔ Aromatic Ring | -1.5 to -2.5. nih.gov |

| Dipole-Dipole | -NO₂ ↔ Polar Group | -1 to -5 |

| This table summarizes the principal non-covalent interactions and their typical energy ranges. |

Elucidation of Reaction Mechanisms for Derivatization, Protection, and Deprotection Processes

The chemical utility of this compound is defined by the reactions it can undergo, particularly those related to its use in peptide synthesis.

Derivatization and Protection: The synthesis of the title compound involves two main steps: the dinitrophenylation of L-alanine and the subsequent protection of the amino group. Dinitrophenylation is typically achieved via nucleophilic aromatic substitution, where the amino group of L-alanine attacks 1-fluoro-2,4-dinitrobenzene (B121222) (Sanger's reagent) under basic conditions. researchgate.netacs.orgacs.org The resulting N-(2,4-dinitrophenyl)-L-alanine is then protected by reacting its free amino group with an Fmoc-donating agent, such as Fmoc-chloride (Fmoc-Cl) or N-(9-fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu), to yield the final product. researchgate.net

Deprotection: The removal of the Fmoc group is a critical step in SPPS. peptide.com The mechanism is a base-catalyzed E1cb elimination. nih.gov

Proton Abstraction: A base, most commonly a secondary amine like 20% piperidine (B6355638) in DMF, abstracts the relatively acidic proton from the C9 position of the fluorenyl ring. peptide.comnih.gov

Elimination: The resulting carbanion is stabilized by the aromatic system and undergoes a β-elimination. This cleaves the C-O bond, releasing the free amine of the amino acid (as a carbamic acid intermediate) and forming dibenzofulvene (DBF).

Decarboxylation and Scavenging: The carbamic acid intermediate spontaneously decarboxylates to liberate the free amine. The highly reactive DBF electrophile is trapped by the excess secondary amine (e.g., piperidine) to form a stable adduct, preventing DBF from reacting with the newly deprotected amine. peptide.comresearchgate.net

The kinetics of this deprotection can be influenced by steric hindrance and the electronic nature of the amino acid side chain, although the reaction is generally rapid and complete within minutes. nih.govresearchgate.net

| Reagent | Typical Conditions | Advantages/Disadvantages |

| Piperidine (PP) | 20-40% in DMF, 5-15 min | Adv: Standard, effective, acts as its own scavenger. Disadv: Controlled substance in some regions. nih.gov |

| 4-Methylpiperidine (4MP) | 20% in DMF, 5-15 min | Adv: Good alternative to piperidine, not as restricted. nih.gov |

| 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) | 2% DBU with a scavenger (e.g., piperidine) in DMF, 1-5 min | Adv: Very fast deprotection. Disadv: Strong, non-nucleophilic base; requires a separate scavenger for DBF. Can catalyze side reactions like aspartimide formation. peptide.com |

| This table outlines common reagents and conditions for the deprotection of the Fmoc group. |

Innovations and Future Research Directions with Fmoc L 2,4 Dinitrophenylalanine

Development of Advanced Biochemical and Biophysical Probes

The unique electronic properties of the DNP group make it an exceptional component in the design of probes that can report on molecular events with high fidelity. Its integration into peptide backbones allows for the precise positioning of a quencher to study biological interactions and dynamics.

Fmoc-L-2,4-dinitrophenylalanine is a critical building block for creating peptide-based probes that operate on the principle of Fluorescence Resonance Energy Transfer (FRET). In a FRET-based assay, energy is transferred non-radiatively from an excited donor fluorophore to a suitable acceptor molecule, or quencher, when they are in close proximity. The 2,4-dinitrophenyl group is a non-fluorescent acceptor, or "dark quencher," that can efficiently quench the fluorescence of a wide range of donor fluorophores through this mechanism.

A quintessential FRET pair involves the DNP group as the quencher and a fluorophore such as (7-methoxycoumarin-4-yl)acetyl (Mca). nih.gov The emission spectrum of Mca significantly overlaps with the absorption spectrum of DNP, making them an effective pair for FRET-based probes. chinesechemsoc.org When a peptide substrate is synthesized to contain both Mca and a DNP-modified residue on opposite sides of a specific enzyme cleavage site, the fluorescence of Mca is quenched. nih.gov Upon enzymatic cleavage of the peptide backbone, the donor and quencher are separated, disrupting FRET and leading to a detectable increase in the donor's fluorescence. This "turn-on" signal forms the basis of highly sensitive enzyme activity assays.

| Donor Fluorophore | Acceptor (Quencher) | Typical Application |

| (7-methoxycoumarin-4-yl)acetyl (Mca) | 2,4-dinitrophenyl (Dnp) | Protease activity assays (e.g., MMPs, Cathepsins) nih.govnih.gov |

| Tryptophan (Trp) | 2,4-dinitrophenyl (Dnp) | Early generation protease substrates chinesechemsoc.org |

| N-methylanthranilic acid (Nma) | 2,4-dinitrophenyl (Dnp) | MMP substrates chinesechemsoc.org |

A promising frontier is the integration of the DNP quenching functionality into multifunctional probes, such as those containing photoreactive or photoactivatable groups. Photoreactive amino acids, like those containing diazirine moieties, can be incorporated into peptides and, upon UV irradiation, form highly reactive carbenes that covalently cross-link with nearby interacting molecules.

By designing a peptide that includes both this compound and a photoreactive amino acid, researchers can create powerful tools for "photoaffinity labeling." In such a construct, the DNP group could act as a reporter on the probe's state (e.g., quenched when free in solution, de-quenched upon binding-induced conformational change), while the photoreactive group allows for the permanent, light-induced capture of the target molecule (e.g., a receptor or enzyme). This dual-functionality would enable not only the identification of binding partners but also the mapping of binding sites with high spatial resolution.

Applications in High-Throughput Chemical Assays and Diagnostic Platforms

The reliability and sensitivity of DNP-based FRET probes make them highly suitable for high-throughput applications, where thousands of samples are analyzed in parallel for drug discovery and diagnostics.

Peptide substrates incorporating a DNP quencher are instrumental in quantifying the activity of specific enzymes directly within complex biological samples like cell lysates or patient sera. For example, a FRET peptide designed to be a substrate for matrix metalloproteinase-3 (MMP-3), an enzyme implicated in inflammatory diseases, can be synthesized with an Mca fluorophore and a DNP-lysine quencher. nih.gov The rate of fluorescence increase upon adding the sample is directly proportional to the MMP-3 activity. This approach has been used to detect the activity of various proteases, including Cathepsin D in cancer cell models and OMA1 in mitochondrial studies. nih.govdokumen.pub This method obviates the need for cumbersome separation steps, providing a direct and continuous measure of analyte activity.

High-throughput screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid testing of vast libraries of chemical compounds for therapeutic potential. Spectrophotometric and fluorogenic assays are mainstays of HTS due to their scalability and sensitivity. srce.hr DNP-based FRET assays are exceptionally well-suited for this purpose.

To screen for inhibitors of a target protease, for instance, the enzyme, its DNP-containing FRET substrate, and a compound from the screening library are combined in the wells of a microplate. If the compound is an effective inhibitor, it will prevent the enzyme from cleaving the substrate, the DNP quencher will remain in proximity to the fluorophore, and the well will remain dark. Conversely, inactive compounds will allow the enzyme to cleave the substrate, leading to a strong fluorescent signal. This clear "signal vs. no-signal" readout is ideal for automated, robotic HTS platforms, facilitating the identification of promising drug candidates from hundreds of thousands of compounds. nih.gov

Potential for Integration into Smart Biomaterials and Self-Assembled Systems

The convergence of peptide chemistry and materials science is paving the way for "smart" biomaterials that can sense and respond to their environment. These materials often rely on the self-assembly of peptide building blocks into larger, ordered structures like nanofibers and hydrogels. researchgate.net

This approach could lead to the development of:

Diagnostic Hydrogels: Gels that fluoresce only after being degraded by disease-specific enzymes, releasing the quenched fluorophores.

Environmental Sensors: Materials that report on the presence of ions or small molecules that trigger a change in their assembly state and, consequently, their FRET signal. beilstein-journals.org

Drug Delivery Vehicles: Nanoparticles that change their fluorescence upon releasing a payload, allowing for real-time monitoring of drug delivery. rsc.org

By embedding the responsive DNP-FRET system within the material itself, researchers can create dynamic, self-reporting biomaterials with broad applications in regenerative medicine, diagnostics, and targeted therapeutics. nih.govnih.gov

Emerging Methodologies in Bioorthogonal Chemistry Utilizing Dinitrophenyl Moieties

Bioorthogonal chemistry refers to chemical reactions that can occur inside of living systems without interfering with native biochemical processes. wikipedia.org These reactions have become indispensable for studying biomolecules in their natural context. The dinitrophenyl moiety, a key component of this compound, is increasingly being integrated into novel bioorthogonal strategies, opening up new avenues for cellular imaging, diagnostics, and therapeutics.

Dinitrophenyl-Caged Compounds for Photo-triggered Bioorthogonal Reactions:

One of the most exciting frontiers in bioorthogonal chemistry is the development of "caged" compounds. These are molecules whose biological activity is masked by a photolabile protecting group. acs.org Light, a non-invasive and spatiotemporally controllable trigger, can be used to remove this protecting group, thereby activating the molecule at a specific time and location within a cell or organism. acs.orgnih.gov

The dinitrophenyl group, often in the form of a nitrophenyl derivative, is an effective photolabile caging group. nih.govwiley-vch.de For instance, researchers have developed photocaged dihydrotetrazines, where the secondary amines of the dihydrotetrazine are protected with light-cleavable nitrophenyl groups. nih.gov This caging prevents the oxidation of dihydrotetrazine to the reactive tetrazine. Upon irradiation with light, the nitrophenyl cage is cleaved, leading to the formation of the tetrazine, which can then rapidly react with a dienophile via an inverse-electron-demand Diels-Alder (IEDDA) cycloaddition. nih.govnih.gov This strategy allows for precise control over tetrazine ligations within living cells. nih.gov

By incorporating this compound into a peptide sequence, it is conceivable to design peptides where the DNP group acts as a photo-removable caging group for a nearby reactive moiety, enabling light-triggered bioorthogonal reactions.

Dinitrophenyl Moieties in "Click-to-Release" Strategies:

"Click-to-release" strategies are a powerful application of bioorthogonal chemistry where the formation of a stable cycloadduct triggers the release of a cargo molecule, such as a drug. nih.gov Tetrazine ligation is a prominent reaction in this context. nih.govnih.gov A dienophile can be designed to cage a therapeutic agent, which is then released upon reaction with a tetrazine. nih.gov

The dinitrophenyl group can play a crucial role here. For example, a dienophile-modified prodrug can be synthesized where the drug is linked via a carbamate (B1207046) that is susceptible to cleavage upon tetrazine cycloaddition. nih.gov The incorporation of this compound into a targeting peptide could provide a handle for attaching such a "click-to-release" system, with the DNP group potentially influencing the release kinetics or providing an additional imaging modality.

Dinitrophenyl Groups as Quenchers in Fluorogenic Bioorthogonal Probes:

Fluorogenic probes are molecules that are initially non-fluorescent but become fluorescent upon reacting with their target. This "turn-on" response is highly desirable for cellular imaging as it minimizes background noise. The dinitrophenyl group is a well-established fluorescence quencher. mdpi.comnih.govrsc.org